2-Methylnicotinamide

Description

2-methylnicotinamide is a pyridinecarboxamide that is nicotinamide substituted by a methyl group at C-2. It has a role as a metabolite. It derives from a nicotinamide.

Properties

IUPAC Name |

2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYVMDEUJQWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482082 | |

| Record name | 2-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58539-65-4 | |

| Record name | 2-Methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58539-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELT7L45NHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylnicotinamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methylnicotinamide, a pyridinecarboxamide derivative of nicotinamide. Synthesizing data from spectroscopic analyses, chemical synthesis, and biological studies, this document serves as a detailed resource for researchers and professionals in drug development and related scientific fields.

Introduction

2-Methylnicotinamide, with the systematic IUPAC name 2-methylpyridine-3-carboxamide, is a heterocyclic aromatic compound.[1] As a derivative of nicotinamide (Vitamin B3), it belongs to a class of molecules of significant interest in biological and pharmaceutical research. While its isomers, such as 1-methylnicotinamide (MNA), have been investigated for their anti-inflammatory and cardiovascular effects, the specific properties and functions of 2-Methylnicotinamide are less well-characterized, presenting an area of opportunity for further scientific exploration. This guide aims to consolidate the current technical knowledge on its chemical structure, properties, synthesis, and known biological context.

Chemical Structure and Properties

2-Methylnicotinamide is structurally characterized by a pyridine ring with a methyl group at the 2-position and a carboxamide group at the 3-position.[1] This substitution pattern differentiates it from its more extensively studied isomers and is the primary determinant of its unique chemical and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of 2-Methylnicotinamide is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| CAS Number | 58539-65-4 | PubChem[1] |

| IUPAC Name | 2-methylpyridine-3-carboxamide | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database[1] |

| Melting Point | Not Available | Human Metabolome Database |

| Predicted Water Solubility | 42.5 g/L | ALOGPS[2] |

| Predicted logP | 0.08 | ALOGPS[2] |

| Predicted pKa (Strongest Acidic) | 13.79 | ChemAxon[2] |

| Predicted pKa (Strongest Basic) | 4.57 | ChemAxon[2] |

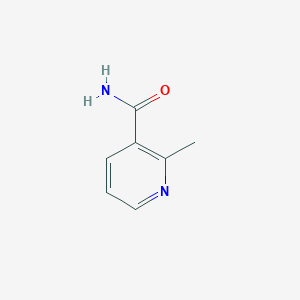

Molecular Structure Visualization

The chemical structure of 2-Methylnicotinamide can be visualized as a planar pyridine ring with the attached methyl and carboxamide groups.

Caption: 2D structure of 2-Methylnicotinamide.

Spectroscopic Analysis

Spectroscopic data is fundamental to the structural elucidation and identification of 2-Methylnicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxamide group and the electron-donating nature of the methyl group.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group will appear at the lowest field (highest ppm), while the methyl carbon will be at the highest field (lowest ppm). The chemical shifts of the pyridine ring carbons will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylnicotinamide provides valuable information about its functional groups. Key expected absorption bands include:

-

N-H stretching: Around 3400-3100 cm⁻¹, characteristic of the primary amide.

-

C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=O stretching: A strong absorption band around 1680-1650 cm⁻¹, characteristic of the amide carbonyl group.

-

C=C and C=N stretching: In the 1600-1400 cm⁻¹ region, corresponding to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 2-Methylnicotinamide. The predicted monoisotopic mass is 136.06366 Da.[3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 136. Common fragmentation pathways for nicotinamide derivatives involve cleavage of the amide group and fragmentation of the pyridine ring.

Synthesis of 2-Methylnicotinamide

The synthesis of 2-Methylnicotinamide can be approached through several synthetic routes, typically starting from 2-methylnicotinic acid or its derivatives. A common method involves the amidation of 2-methylnicotinic acid.

General Synthesis Workflow

Caption: General workflow for the synthesis of 2-Methylnicotinamide.

Experimental Protocol: Amidation of 2-Methylnicotinic Acid

This protocol is a generalized procedure based on common amidation reactions and should be optimized for specific laboratory conditions.

Materials:

-

2-Methylnicotinic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Ammonium hydroxide (aqueous solution) or ammonia gas

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Methodology:

-

Acid Chloride Formation: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methylnicotinic acid in anhydrous DCM. b. Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. d. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylnicotinoyl chloride.

-

Amidation: a. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. b. Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble ammonia gas through the solution. c. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford pure 2-Methylnicotinamide.

Biological and Pharmacological Context

While 2-Methylnicotinamide is identified as a metabolite, its specific biological roles and pharmacological activities are not as well-defined as those of its isomers.[1]

Known Biological Information

-

Metabolite: 2-Methylnicotinamide is functionally related to nicotinamide and is considered a metabolite.[1] However, the specific metabolic pathways in which it is involved and its endogenous concentrations are not extensively documented.

Comparison with Isomers

It is crucial to distinguish 2-Methylnicotinamide from its isomers, as they exhibit distinct biological activities:

-

1-Methylnicotinamide (MNA): This isomer has been shown to possess anti-inflammatory and anti-thrombotic properties. It is known to increase the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.

-

N'-Methylnicotinamide: This compound is a metabolite of niacin and is used as a biomarker for niacin deficiency.[4]

The distinct biological roles of these isomers underscore the importance of the position of the methyl group on the nicotinamide scaffold.

Conclusion and Future Directions

2-Methylnicotinamide is a structurally interesting derivative of nicotinamide with defined chemical properties. While its synthesis is achievable through standard organic chemistry techniques, a comprehensive understanding of its biological function and pharmacological potential remains an open area for investigation. Future research should focus on:

-

Elucidation of its metabolic pathways: Understanding how 2-Methylnicotinamide is synthesized and degraded in biological systems.

-

Pharmacological screening: Investigating its potential therapeutic effects, particularly in comparison to its more studied isomers.

-

Detailed structural analysis: Obtaining experimental crystal structure data to understand its three-dimensional conformation and intermolecular interactions.

This guide provides a solid foundation of the current knowledge on 2-Methylnicotinamide, and it is hoped that it will serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this and related molecules.

References

-

N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-Methylnicotinic acid N-methylamide - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]

-

Showing metabocard for 2-Methylnicotinamide (HMDB0059711) - Human Metabolome Database. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-methylnicotinamide (C7H8N2O) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Structure of N-methylnicotinamide - PubMed - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

What is N-1-methylnicotinamide used for? - Patsnap Synapse. (n.d.). Retrieved January 10, 2026, from [Link]

-

N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-methylnicotinamide (CHEBI:68440) - EMBL-EBI. (n.d.). Retrieved January 10, 2026, from [Link]

- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents. (n.d.).

-

1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).

-

bmse000281 Nicotinamide at BMRB. (n.d.). Retrieved January 10, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). (n.d.). Retrieved January 10, 2026, from [Link]

-

6-Methylnicotinamide - the NIST WebBook. (n.d.). Retrieved January 10, 2026, from [Link]

-

Showing metabocard for N-Methylnicotinamide (HMDB0003152) - Human Metabolome Database. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 10, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nicotinamide overload may play a role in the development of type 2 diabetes - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (n.d.). Retrieved January 10, 2026, from [Link]

-

The pharmacological effects of massive doses of nicotinamide - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

2-Methylnicotinamide CAS number and molecular weight

An In-depth Technical Guide to 2-Methylnicotinamide for Researchers and Drug Development Professionals

Introduction

2-Methylnicotinamide, a substituted pyridinecarboxamide, is a molecule of significant interest in the fields of chemical biology and drug discovery. As a derivative of nicotinamide (a form of vitamin B3), it serves as a structural scaffold for the development of enzyme inhibitors. Its core structure mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. This guide provides a comprehensive overview of 2-Methylnicotinamide, focusing on its chemical properties, synthesis, and its role as a pharmacophore in the design of targeted therapeutics, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP).

Physicochemical Properties of 2-Methylnicotinamide

A clear understanding of the physicochemical properties of 2-Methylnicotinamide is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 58539-65-4 | [1] |

| Molecular Formula | C7H8N2O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| IUPAC Name | 2-methylpyridine-3-carboxamide | [2] |

| Synonyms | 2-methyl-3-pyridinecarboxamide | [2] |

| Physical Description | Solid | [2] |

| Solubility | Soluble in water |

Synthesis and Chemical Biology

The synthesis of 2-Methylnicotinamide can be achieved through various organic chemistry routes. A common laboratory-scale synthesis involves the amidation of an ester precursor. The rationale for its use in drug design stems from its structural relationship to nicotinamide, the endogenous substrate for enzymes like PARP. By modifying the nicotinamide scaffold, medicinal chemists can develop competitive inhibitors that occupy the enzyme's active site, blocking its normal function.

Representative Synthesis Workflow

A general workflow for the synthesis of 2-Methylnicotinamide from its corresponding ester is outlined below. This process involves the reaction of the ester with an amine source, followed by purification.

Caption: General workflow for the synthesis of 2-Methylnicotinamide.

Applications in Drug Development

The structural similarity of 2-Methylnicotinamide to the nicotinamide core of NAD+ makes it a valuable starting point for the design of inhibitors for NAD+-dependent enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] PARP1, the most abundant member, detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[4] Inhibition of PARP in these cells prevents the repair of single-strand breaks, which can then lead to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[5] Nicotinamide derivatives, including those based on the 2-Methylnicotinamide scaffold, act as competitive inhibitors of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, thereby enhancing its cytotoxic effect.[4]

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Experimental Protocols

Synthesis of 2-Methylnicotinamide

This protocol is adapted from a general procedure for the synthesis of N-methylamides from ethyl esters.[1]

Materials:

-

Ethyl 2-methylnicotinate

-

40% aqueous methylamine solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Combine 1.21 mol of ethyl 2-methylnicotinate and 1 L of 40% aqueous methylamine in a round-bottom flask.

-

Heat the reaction mixture to 40°C with stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by distillation under vacuum (e.g., 121-133°C at 0.18 mm Hg) to obtain pure 2-Methylnicotinamide.[1]

Cell-Based PARP Activity Assay (Conceptual)

This protocol provides a general framework for assessing the inhibitory activity of a compound like 2-Methylnicotinamide on PARP in a cellular context.

Materials:

-

Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)

-

Cell culture medium and supplements

-

2-Methylnicotinamide (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

DNA damaging agent (e.g., hydrogen peroxide)

-

PARP activity assay kit (e.g., ELISA-based)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the 2-Methylnicotinamide compound in cell culture medium.

-

Treat the cells with the different concentrations of the compound for a specified pre-incubation period (e.g., 1-2 hours).

-

Induce DNA damage by adding a DNA damaging agent to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Lyse the cells according to the assay kit protocol.

-

Measure the PARP activity in the cell lysates using the provided reagents and a plate reader.

-

Plot the PARP activity against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Safety and Handling

Based on available safety data, 2-Methylnicotinamide is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.[7]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[6]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Conclusion

2-Methylnicotinamide is a foundational molecule in medicinal chemistry, providing a versatile scaffold for the development of targeted enzyme inhibitors. Its structural analogy to nicotinamide has been effectively leveraged in the design of PARP inhibitors, a class of drugs that has transformed the treatment landscape for certain cancers. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and drug development professionals seeking to explore and expand upon its therapeutic potential.

References

-

Human Metabolome Database. (2013). Showing metabocard for 2-Methylnicotinamide (HMDB0059711). HMDB. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Methylnicotinic acid N-methylamide. PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylnicotinamide. PubChem. [Link]

-

Oriental Journal of Chemistry. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 38(4). [Link]

-

ResearchGate. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem. [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is.... ResearchGate. [Link]

-

ResearchGate. (2024). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. ResearchGate. [Link]

-

National Institutes of Health. (2024). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. National Institutes of Health. [Link]

-

Venture Partners at CU Boulder. (2020). Novel Inhibitors of PARP1/2: A Promising Treatment Approach for BRCA-Negative Cancers, Vascular Disease, and Neurodegeneration. Venture Partners at CU Boulder. [Link]

-

PubMed. (2010). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed. [Link]

-

Future Medicine. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylnicotinamide. PubChem. [Link]

-

PubMed. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

-

National Institutes of Health. (2014). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. National Institutes of Health. [Link]

-

WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. WIPO Patentscope. [Link]

-

Wikipedia. (n.d.). Pellagra. Wikipedia. [Link]

-

National Institutes of Health. (2010). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. National Institutes of Health. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Methylnicotinamide and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-methylnicotinamide, a pivotal scaffold in medicinal chemistry, and its diverse derivatives. As a key metabolite and a structural component in numerous pharmacologically active agents, the efficient synthesis of 2-methylnicotinamide is of paramount importance to researchers in drug discovery and development. This document delves into the core synthetic methodologies, including classical amidation from carboxylic acids and esters, hydrolysis of nitriles, and modern multicomponent reactions. We will explore the causality behind experimental choices, provide field-proven protocols, and discuss the synthesis of derivatives with significant therapeutic potential, such as novel antifungal and anticancer agents.

Introduction: The Significance of the 2-Methylnicotinamide Scaffold

2-Methylnicotinamide (2-methylpyridine-3-carboxamide) is a pyridinecarboxamide compound that serves as a fundamental building block in the development of new chemical entities.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][4][5] For instance, certain derivatives act as potent inhibitors of crucial biological targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the DNA demethylase ALKBH2, highlighting their potential in oncology.[6][7] The synthetic accessibility and the ability to readily functionalize the pyridine ring and the amide moiety make this scaffold a versatile platform for generating compound libraries for high-throughput screening and lead optimization. This guide will illuminate the primary pathways to this core structure and its analogues, providing both theoretical grounding and practical, step-by-step protocols.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 2-methylnicotinamide can be approached from several key precursors. The choice of strategy often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the final molecule.

Amidation of 2-Methylnicotinic Acid and Its Esters

The most direct route involves the formation of the amide bond from 2-methylnicotinic acid or its corresponding esters. This transformation is fundamental in organic chemistry, and several methods have been optimized for this specific substrate.

-

Direct Aminolysis of Esters: A straightforward and atom-economical method involves the direct reaction of an ester, such as ethyl 2-methylnicotinate, with an amine source. For the parent compound, aqueous ammonia or a solution of ammonia in an alcohol is used. For N-substituted derivatives, a primary or secondary amine is employed. The reaction is typically driven by heating. For example, heating ethyl 2-methylnicotinate with aqueous methylamine yields N,2-dimethylnicotinamide.[8]

-

Catalytic Amidation: To circumvent the often harsh conditions of direct thermal amidation and improve efficiency, catalytic methods are preferred in modern synthesis. These approaches avoid the use of stoichiometric activating agents, which generate significant waste.[9]

-

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative. For instance, Novozym® 435, an immobilized lipase from Candida antarctica, has been successfully used to catalyze the amidation of methyl nicotinate derivatives in continuous-flow microreactors.[10] This method provides high yields in significantly shorter reaction times compared to traditional batch processes and operates in environmentally benign solvents like tert-amyl alcohol.[10]

-

Boron-Based Catalysts: Boronic acids and their derivatives can effectively catalyze the direct amidation of carboxylic acids.[11] These catalysts are believed to activate the carboxylic acid by forming a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. This method is advantageous as the only byproduct is water.[9]

-

// Nodes RCOOH [label="2-Methylnicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cat [label="Boronic Acid\nCatalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Reactive Acyloxyboron\nIntermediate", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"]; Amide [label="2-Methylnicotinamide\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H2O", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RCOOH -> Intermediate [label="+ Catalyst", color="#4285F4"]; Cat -> Intermediate [color="#4285F4"]; Amine -> Intermediate [label="Nucleophilic\nAttack", color="#EA4335"]; Intermediate -> Amide [label="Forms Amide", color="#34A853"]; Intermediate -> Cat [label="Regenerates\nCatalyst", style=dashed, color="#FBBC05"]; Intermediate -> Water [label="Releases Water", style=dashed, color="#4285F4"]; }

Caption: Simplified workflow for Boronic Acid-Catalyzed Amidation.

Synthesis from 2-Methylnicotinonitrile

An alternative and highly effective pathway proceeds through the corresponding nitrile, 2-methylnicotinonitrile. This intermediate can be synthesized and then converted to the amide.

-

Nitrile Synthesis: A novel and facile method for synthesizing 2-methylnicotinonitrile derivatives involves a nucleophilic recyclization of pyridinium salts.[12][13] In this process, 3-aminocrotononitrile, generated in situ from acetonitrile under basic conditions, acts as a C-nucleophile and a source for the methyl and nitrile groups, triggering a ring-opening and recyclization cascade of the pyridinium salt.[13][14] This metal-free approach offers good substrate availability and proceeds under mild conditions.[14]

-

Nitrile Hydrolysis: The conversion of the nitrile group to a primary amide is a well-established transformation. A common and effective method is the Radziszewski reaction, which uses hydrogen peroxide in a basic aqueous solution (e.g., with sodium carbonate in acetone).[14] This method is often preferred over strong acid or base hydrolysis, which can sometimes lead to the formation of the carboxylic acid byproduct.

// Nodes Start [label="Pyridinium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="CH3CN (forms 3-ACN in situ)\nBase (KHMDS)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitrile [label="2-Methylnicotinonitrile\nDerivative", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"]; Hydrolysis [label="H2O2, Na2CO3\n(Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Methylnicotinamide\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Nitrile [label="Ring Transformation", color="#EA4335"]; Reagent -> Nitrile [style=dashed, color="#EA4335"]; Nitrile -> Product [color="#34A853"]; Hydrolysis -> Product [style=dashed, color="#34A853"]; }

Caption: Synthesis of 2-Methylnicotinamide via Nitrile Intermediate.

Advanced Synthesis via Multicomponent Reactions (MCRs)

For the rapid generation of diverse libraries of derivatives, multicomponent reactions (MCRs) are exceptionally powerful. These one-pot reactions combine three or more starting materials to form a complex product in a highly atom-economical and efficient manner.[15]

-

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[16] By choosing a pyridine-based carboxylic acid like 2-methylnicotinic acid, one can directly incorporate the core scaffold into a larger, peptide-like molecule. This strategy is invaluable for exploring structure-activity relationships (SAR) by systematically varying the other three components.[17][18] The Ugi reaction has been instrumental in synthesizing complex molecules, including precursors to active pharmaceutical ingredients.[19]

// Nodes Inputs [label=" Aldehyde (R1-CHO) | Amine (R2-NH2) | 2-Methylnicotinic Acid | Isocyanide (R3-NC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Ugi 4-Component Reaction\n(One Pot)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Acylamino Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inputs -> Reaction [color="#4285F4"]; Reaction -> Product [color="#34A853"]; }

Caption: Workflow for the Ugi Four-Component Reaction (Ugi-4CR).

Experimental Protocols

The following protocols are representative examples derived from published literature, providing a practical guide for laboratory synthesis.

Protocol 1: Synthesis of N,2-Dimethylnicotinamide from Ethyl 2-Methylnicotinate[8]

-

Reactant Charging: In a suitable reaction vessel, charge 200 g (1.21 mol) of ethyl 2-methylnicotinate.

-

Amine Addition: Add 1 L of 40% aqueous methylamine solution to the vessel.

-

Reaction: Heat the reaction mixture to 40°C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine. This will yield the crude product as a thick oil.

-

Purification: Purify the crude oil by distillation under vacuum (e.g., 121°-133° C at 0.18 mm Hg) to obtain the pure N,2-dimethylnicotinamide.

Protocol 2: Synthesis of 2-Methyl-6-phenylnicotinamide via Nitrile Hydrolysis[14]

-

Reactant Charging: To a stirred solution of 2-methyl-6-phenylnicotinonitrile (38.8 mg, 0.2 mmol) in acetone (1.6 mL), add sodium carbonate (106.0 mg, 1.0 mmol).

-

Oxidant Addition: Cool the suspension to 0°C in an ice bath and add 3.0 mL of 30% aqueous hydrogen peroxide (H₂O₂) solution.

-

Reaction: Remove the ice bath and stir the resulting suspension at room temperature. Monitor the consumption of the starting material by TLC.

-

Work-up: Upon completion, add water to the reaction vessel and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amide product.

Synthesis of Notable Derivatives and Their Applications

The versatility of the 2-methylnicotinamide scaffold is best demonstrated by the synthesis and biological activity of its derivatives.

| Derivative Class | Synthetic Approach | Biological Application | Key Insights |

| N-(thiophen-2-yl) Nicotinamides | Acylation of substituted thiophen-2-amine with an activated nicotinoyl chloride.[4] | Antifungal (e.g., against cucumber downy mildew).[4] | Splicing the nicotinic acid and thiophene heterocycles leads to potent fungicidal activity, outperforming some commercial fungicides.[4] |

| FabI Inhibitors | Multi-step synthesis involving Suzuki coupling and subsequent amidation.[2][3] | Antibacterial (targeting fatty acid synthesis).[2][3] | These novel derivatives show promising activity against both gram-positive and gram-negative bacteria.[2] |

| ALKBH2 Inhibitors | Multi-step synthesis culminating in the formation of a nicotinamide core linked to other functionalities.[6] | Anticancer (inhibition of DNA demethylase).[6] | A potent and selective inhibitor was discovered that increases DNA methylation and exhibits anti-proliferative and anti-migration activity in glioblastoma cells.[6] |

| VEGFR-2 Inhibitors | Synthesis via nicotinoyl chloride, followed by reaction with various amines and hydrazines to build complex side chains.[7] | Anticancer (inhibition of angiogenesis).[7] | Designed derivatives show potent inhibition of VEGFR-2 and significant anti-proliferative activity against human cancer cell lines.[7] |

Conclusion

The synthesis of 2-methylnicotinamide and its derivatives is a dynamic and evolving field, crucial for advancing medicinal chemistry and drug development. This guide has outlined the principal synthetic routes, from classical amidations to modern catalytic and multicomponent strategies. The provided protocols and mechanistic discussions serve as a foundation for researchers to not only reproduce these methods but also to innovate further. The continued exploration of this versatile scaffold, driven by efficient and scalable synthetic chemistry, promises to deliver novel therapeutic agents to address unmet medical needs.

References

-

Duan, X., Sun, R., Tang, J., Li, S., Yang, X., & Yuan, M. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 87(12), 7975–7988. [Link]

-

Duan, X., et al. (2022). Supporting Information for Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. ACS Publications. [Link]

-

Duan, X., Sun, R., Tang, J., Li, S., Yang, X., & Yuan, M. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. American Chemical Society. [Link]

-

PrepChem. (n.d.). Synthesis of 2-Methylnicotinic acid N-methylamide. PrepChem.com. [Link]

-

Reddy, G. J., et al. (2023). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 39(4). [Link]

-

Reddy, G. J., et al. (2023). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]

- Unknown Author. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Source not available.

-

Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6598. [Link]

-

Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering. [Link]

-

Chen, J., et al. (2016). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ChemInform, 47(34). [Link]

- Chen, G., et al. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Unknown Author. (2021). 2-methyl nicotinate and preparation method and application thereof.

- Unknown Author. (2017). The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Unknown Author. (n.d.). Multicomponent synthesis of pyridines. ResearchGate. [Link]

-

Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. [Link]

-

Kumar, L., et al. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. Ask this paper | Bohrium. [Link]

-

Rivera, D. G., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1914. [Link]

-

Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 117054. [Link]

-

Unknown Author. (n.d.). Catalytic Amidation Methods. Website. [Link]

-

Unknown Author. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]

-

Sheppard, T., et al. (n.d.). Catalytic Amidation. Website. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(19), 6932. [Link]

-

Unknown Author. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylnicotinamide. PubChem Compound Database. [Link]

-

Shaaban, M., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

-

Neelakandan, K., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(11), 3173. [Link]

-

Przygodzki, T., et al. (2012). N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Amino Acids, 42(6), 2393-2399. [Link]

-

Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(10), 1196. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

-

Unknown Author. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

-

Shaaban, M., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC - NIH. [Link]

-

Al-Masoudi, W. A. (2021). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. [Link]

-

Shaaban, M., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. SciSpace. [Link]

-

de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC - NIH. [Link]

-

Cherviakov, D., et al. (2017). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 22(10), 1618. [Link]

-

Szczęśniak, P., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(21), 5038. [Link]

-

Haryanto, H., et al. (2021). Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide. ResearchGate. [Link]

Sources

- 1. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. Catalytic Amidation [catalyticamidation.info]

- 10. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Amidation [catalyticamidation.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylnicotinamide as a Nicotinamide Analog

This guide provides a comprehensive technical overview of 2-Methylnicotinamide, a structural analog of nicotinamide (Vitamin B3). Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the functional implications of its unique structure, hypothesize its biological behavior based on established enzymatic mechanisms, and provide actionable experimental protocols for its study.

Introduction: The Significance of a Single Methyl Group

Nicotinamide (NAM) is a cornerstone of cellular metabolism and signaling. As the primary precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), it is integral to redox reactions essential for life.[1][2][3] Furthermore, NAM is the substrate or product for critical enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and cellular stress responses.[4][5]

Nicotinamide analogs are synthetic compounds designed to probe or modulate these pathways.[6] 2-Methylnicotinamide (2-Me-NAM), also known by its IUPAC name 2-methylpyridine-3-carboxamide, is a simple yet compelling analog.[7] It differs from the parent molecule by a single methyl group substitution at the C2 position of the pyridine ring. This seemingly minor modification has profound implications for its chemical properties and biological interactions, distinguishing it fundamentally from the well-studied metabolites of nicotinamide, such as N1-methylnicotinamide (MNA), where methylation occurs on the pyridine nitrogen. This guide will dissect these differences, offering a framework for understanding and investigating 2-Me-NAM as a unique chemical tool and potential therapeutic scaffold.

Physicochemical Properties and Synthesis

A clear understanding of a molecule begins with its fundamental properties and accessibility. 2-Me-NAM is a pyridinecarboxamide functionally related to nicotinamide.[7]

Core Properties

The key physicochemical characteristics of 2-Methylnicotinamide are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-methylpyridine-3-carboxamide | [7] |

| Molecular Formula | C₇H₈N₂O | [7] |

| Molecular Weight | 136.15 g/mol | [7] |

| CAS Number | 58539-65-4 | [7] |

| Physical Form | Solid | [8] |

| Solubility | Soluble in water | [8] |

| Chemical Class | Nicotinamides | [8] |

Synthesis Pathway: Aminolysis of an Ester Precursor

A practical and scalable synthesis of 2-Me-NAM can be achieved through the aminolysis of its corresponding ethyl ester, ethyl 2-methylnicotinate. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction. A similar procedure has been documented for the synthesis of the N-methylated version.[9]

Causality Behind Experimental Choices:

-

Sealed Vessel: Ammonia is a gas at standard temperature and pressure. A sealed reaction vessel is critical to maintain a sufficient concentration of the nucleophile and drive the reaction forward, especially when heating.

-

Heat: Aminolysis of a relatively stable ethyl ester requires energy to overcome the activation barrier. Heating accelerates the rate of nucleophilic acyl substitution.

-

Recrystallization: This is a crucial purification step. The crude product will likely contain unreacted starting material and side products. Recrystallization from a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures allows for the isolation of pure crystalline 2-Me-NAM.

Biological Interactions and Mechanistic Hypotheses

The primary value of 2-Me-NAM as a research tool lies in how its structure dictates its interaction with enzymes that recognize nicotinamide. The 2-methyl group acts as a steric probe, potentially blocking or altering binding at key active sites.

The Canonical Metabolism of Nicotinamide

To appreciate the divergent fate of 2-Me-NAM, one must first understand the primary metabolic pathway of nicotinamide. NAM is either recycled into the NAD+ pool via the salvage pathway or catabolized for clearance. The major catabolic route involves methylation by Nicotinamide N-Methyltransferase (NNMT) to form N1-methylnicotinamide (MNA), which is subsequently oxidized by aldehyde oxidase (AOX) to products like N-methyl-2-pyridone-5-carboxamide (2PY).[10][11]

Hypothesized Biological Fate of 2-Methylnicotinamide

The 2-methyl group is predicted to make 2-Me-NAM a poor substrate for the key enzymes in NAM metabolism:

-

NAMPT (Nicotinamide Phosphoribosyltransferase): This is the rate-limiting enzyme in the NAD+ salvage pathway.[3][12] Its active site is tailored to nicotinamide. The steric bulk of the 2-methyl group likely prevents proper orientation and binding within the active site, making it highly improbable that 2-Me-NAM can serve as a precursor for an NAD+ analog via this canonical pathway.

-

NNMT (Nicotinamide N-Methyltransferase): NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of NAM.[13][14] While NNMT can methylate other pyridine-containing molecules, its activity is sensitive to substrate structure.[14][15] The 2-methyl group is adjacent to the target nitrogen, which would almost certainly create steric hindrance, impeding the nucleophilic attack of the nitrogen on the methyl group of SAM. Therefore, 2-Me-NAM is likely a very poor substrate or, more probably, a competitive inhibitor of NNMT.[15]

-

Sirtuins (SIRTs): Nicotinamide is a product inhibitor of sirtuins, binding in the C-pocket of the active site.[5][16] The fidelity of this pocket is crucial. The addition of the methyl group at the 2-position may prevent 2-Me-NAM from fitting into this pocket, potentially rendering it unable to inhibit sirtuin activity. This makes 2-Me-NAM a useful negative control in sirtuin studies when compared to nicotinamide.

-

PARPs (Poly(ADP-ribose) Polymerases): PARP inhibitors are effective anticancer agents that act as nicotinamide mimetics, binding to the NAD+ binding site.[4][17] The carboxamide moiety is critical for forming key hydrogen bonds.[18] The 2-methyl group could clash with residues in the active site, reducing binding affinity compared to nicotinamide or established PARP inhibitors.

Known Biological Activity: An Antibacterial Scaffold

While 2-Me-NAM's interactions with core NAM-processing enzymes are largely hypothetical, its derivatives have demonstrated concrete biological activity. Recent research has shown that novel derivatives of 2-methyl nicotinamide act as inhibitors of the bacterial enzyme FabI, a key component of the type II fatty acid synthesis (FAS-II) pathway.[19][20] This pathway is essential for bacteria but absent in mammals, making FabI an attractive target for antibiotic development. The 2-methylnicotinamide scaffold served as a core structure for developing these potent antibacterial agents.[20]

Experimental Protocols and Methodologies

To facilitate research into 2-Me-NAM, this section provides detailed, self-validating protocols for its quantification and the assessment of its biological activity.

Protocol 1: Quantification of 2-Me-NAM in Plasma by LC-MS/MS

This protocol adapts established methods for quantifying nicotinamide and its metabolites in biological fluids.[10] It is designed for high sensitivity and specificity.

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a standard curve of 2-Me-NAM in a control matrix (e.g., charcoal-stripped plasma) ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation:

-

To 50 µL of plasma sample, standard, or blank, add 10 µL of internal standard (IS) working solution (e.g., deuterated 2-Me-NAM at 500 ng/mL).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C for 10 minutes to ensure complete precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: UPLC/UHPLC system.

-

Column: HILIC amide column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, return to 95% B and re-equilibrate.

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: Monitor precursor-to-product ion transitions. For 2-Me-NAM (MW 136.15), the precursor ion would be [M+H]⁺ at m/z 137.1. Product ions would need to be determined by infusion and fragmentation (e.g., m/z 120.1 from loss of NH₃, m/z 94.1 from further fragmentation).

-

Self-Validation and Causality:

-

Internal Standard: A stable isotope-labeled internal standard is crucial. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring that any variation during sample prep or injection is normalized. This makes the quantification robust and accurate.

-

HILIC Chromatography: Nicotinamide and its analogs are polar. Hydrophilic Interaction Liquid Chromatography (HILIC) provides better retention and separation for such compounds compared to traditional reversed-phase chromatography.

-

MRM (Multiple Reaction Monitoring): This detection method is highly specific. By monitoring a specific precursor ion and a unique fragment ion, it minimizes interference from other molecules in the complex plasma matrix, ensuring that only the analyte of interest is quantified.

Protocol 2: In Vitro NNMT Enzyme Inhibition Assay

This protocol is designed to determine if 2-Me-NAM acts as an inhibitor of human NNMT. It uses a well-characterized enzymatic reaction and a robust detection method.

Step-by-Step Methodology:

-

Reagents:

-

Recombinant human NNMT enzyme.

-

Nicotinamide (substrate).

-

S-adenosyl-L-methionine (SAM) (co-substrate).

-

2-Methylnicotinamide (test inhibitor).

-

Reaction Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Quenching Solution: Acetonitrile with a suitable internal standard (e.g., d3-MNA).

-

-

Assay Procedure:

-

Prepare a solution of NNMT in reaction buffer (e.g., 50 nM).

-

Prepare serial dilutions of 2-Me-NAM in reaction buffer.

-

In a 96-well plate, add 10 µL of each 2-Me-NAM dilution (or buffer for control).

-

Add 20 µL of NNMT solution to each well and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiate the reaction by adding 20 µL of a substrate mix containing nicotinamide and SAM (at concentrations near their Km values, e.g., 400 µM NAM and 2 µM SAM).

-

Incubate the reaction for a fixed time (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of ice-cold quenching solution.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated enzyme.

-

Analyze the supernatant for the product, N1-methylnicotinamide (MNA), using the LC-MS/MS method described in Protocol 1 (adjusting for MNA's specific mass transitions).

-

-

Data Interpretation:

-

Calculate the rate of MNA formation in each well.

-

Plot the percent inhibition versus the logarithm of the 2-Me-NAM concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Trustworthiness Through Self-Validation:

-

Km Concentrations: Using substrate concentrations near their Michaelis-Menten constant (Km) makes the assay sensitive to competitive inhibitors.

-

Linear Range: Ensuring the reaction time is within the linear range (where product formation is proportional to time) is critical for accurately calculating reaction rates.

-

Positive Control: A known NNMT inhibitor should be run in parallel to validate that the assay system can detect inhibition effectively.

Applications and Future Directions

2-Methylnicotinamide represents an under-explored molecule with distinct potential.

-

As a Chemical Probe: Its primary utility is as a tool to investigate the steric tolerance of enzyme active sites that recognize nicotinamide. By comparing its effects (or lack thereof) to nicotinamide, researchers can infer the spatial constraints of binding pockets in enzymes like PARPs and sirtuins.

-

As a Scaffold for Drug Discovery: The success of its derivatives as FabI inhibitors highlights the value of the 2-methylnicotinamide core as a starting point for developing novel therapeutics, particularly in the antibacterial space.[19][20]

-

As a Negative Control: In studies of NAD+ metabolism, 2-Me-NAM can serve as an excellent negative control. Since it is unlikely to participate in the NAD+ salvage pathway, it can help differentiate specific effects of NAD+ precursors from non-specific effects of pyridine-containing molecules.

Key Knowledge Gaps and Future Research:

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of 2-Me-NAM is currently unknown. In vivo studies are required to understand its bioavailability and clearance.

-

Direct Enzymatic Confirmation: The hypothesized interactions with NNMT, PARPs, and sirtuins need to be confirmed through direct in vitro enzymatic and binding assays.

-

Broader Biological Screening: The full biological activity of 2-Me-NAM is unexplored. High-throughput screening could reveal unexpected interactions with other cellular targets.

By systematically addressing these questions, the scientific community can fully elucidate the role and potential of 2-Methylnicotinamide as a valuable molecule in the researcher's toolkit.

References

-

PrepChem. (n.d.). Synthesis of 2-Methylnicotinic acid N-methylamide. Retrieved from [Link]

-

Ulanovskaya, O. A., Zimin, P. V., & Medzihradszky, K. F. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. International Journal of Molecular Sciences, 22(11), 5678. Available at: [Link]

-

Reddy, T. S., et al. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 38(4). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12243705, 2-Methylnicotinamide. Retrieved from [Link]

-

Sampson, K. E., et al. (2007). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry, 282(49), 35843–35849. Available at: [Link]

-

Hasegawa, T., Eiki, J., & Chiba, M. (2014). Interindividual variations in metabolism and pharmacokinetics of a glucokinase activator in rats caused by the genetic polymorphism of CYP2D1. Drug Metabolism and Disposition, 42(9), 1548–1555. Available at: [Link]

-

Navas, L. E., & Carnero, A. (2021). NAD+ Modulators and Carcinogenesis. Sensors (Basel, Switzerland), 21(10), 3493. Available at: [Link]

-

Smazal, A. L., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 324. Available at: [Link]

-

Reddy, T. S., et al. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. Available at: [Link]

-

Liu, L., et al. (2018). Quantitative Analysis of NAD+ Synthesis-Breakdown Fluxes. Cell Metabolism, 27(5), 1067-1080.e5. Available at: [Link]

-

Sen, S., et al. (2019). Development of a Suicide Inhibition Based Protein Labeling (SIBLing) Strategy for Nicotinamide N-methyltransferase. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Elysium Health. (n.d.). 5 NAD+ precursors you need to know. Retrieved from [Link]

-

Scheffers, L. J., et al. (2011). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 286(15), 13186–13196. Available at: [Link]

-

Malany, S., et al. (2001). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Journal of Medicinal Chemistry, 44(15), 2493–2501. Available at: [Link]

-

Poljsak, B., & Kovacic, P. (2021). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Journal of Clinical and Experimental Investigations, 12(2), em00711. Available at: [Link]

-

van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5347–5357. Available at: [Link]

-

Thorsell, A. G., et al. (2017). Structural basis for potency and promiscuity in poly(ADP-ribose) polymerase (PARP) inhibitors. Journal of Medicinal Chemistry, 60(4), 1262–1271. Available at: [Link]

-

Sánchez-Carrón, G., et al. (2013). Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLoS ONE, 8(2), e56727. Available at: [Link]

-

Uddin, G. M., et al. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Current Nutrition Reports, 12(3), 513–524. Available at: [Link]

-

Chini, C. C. S., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. ResearchGate. Available at: [Link]

-

van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6625–6641. Available at: [Link]

-

O'Callaghan, C., & Vassilopoulos, A. (2017). Sirtuin modulators. Biochemical Journal, 474(11), 1807–1824. Available at: [Link]

-

Simon, R. C., et al. (2022). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. International Journal of Molecular Sciences, 23(13), 7352. Available at: [Link]

-

Muntean, C., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 29(5), 1139. Available at: [Link]

-

Harris, I. S., et al. (2022). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 65(11), 7856–7869. Available at: [Link]

-

Han, H. S., & Diéras, V. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Oncology (London, England), 15(11), 1193–1207. Available at: [Link]

-

Carafa, V., et al. (2022). Sirtuin modulators: past, present, and future perspectives. Journal of Experimental & Clinical Cancer Research, 41(1), 176. Available at: [Link]

-

Guan, Y., et al. (2022). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Cell Death & Disease, 13(1), 79. Available at: [Link]

-

Shen, Y., et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003–5015. Available at: [Link]

-

The Metabolomics Innovation Centre (TMIC). (n.d.). Showing metabocard for 2-Methylnicotinamide (HMDB0059711). Human Metabolome Database. Retrieved from [Link]

-

Guan, X., et al. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. FASEB Journal, 31(8), 3424–3440. Available at: [Link]

-

Oplustil O'Connor, L., et al. (2016). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Cancer Discovery, 6(9), 1046–1061. Available at: [Link]

-

Yang, Y., & Sauve, A. A. (2016). Pyridine Dinucleotides from Molecules to Man. Antioxidants & Redox Signaling, 28(3), 180–212. Available at: [Link]

-

Shaito, A., et al. (2020). Natural Products as Modulators of Sirtuins. Molecules (Basel, Switzerland), 25(18), 4281. Available at: [Link]

-

Varga, Z. V., et al. (2020). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers in Physiology, 11, 613. Available at: [Link]

-

Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

-

O'Keefe, G., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters, 19(1), 72–75. Available at: [Link]

-

Fun, H. K., et al. (2008). 2-Chloropyridine-3-carboxamide. Acta Crystallographica Section E, 64(Pt 11), o2178. Available at: [Link]

Sources

- 1. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elysiumhealth.com [elysiumhealth.com]

- 3. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of Methylnicotinamides in NAD+ Metabolism

Executive Summary

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its homeostasis is critical for cell survival and function. The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the dominant source of this vital coenzyme in mammals. This guide delves into the pivotal role of a key metabolic junction within this pathway: the methylation of nicotinamide. A critical clarification is made at the outset between the well-characterized, endogenously produced 1-methylnicotinamide (MNA) and its isomer, the synthetic compound 2-methylnicotinamide . While both are derivatives of nicotinamide, it is MNA, the product of the enzyme Nicotinamide N-Methyltransferase (NNMT), that holds profound implications for NAD+ metabolism, epigenetic regulation, and disease pathogenesis, particularly in cancer. This document will elucidate the function of the NNMT-MNA axis, its impact on cellular methylation potential, the emerging role of MNA as a bioactive signaling molecule, and its validation as a therapeutic target. We will provide detailed experimental frameworks for researchers to investigate these pathways, ensuring a blend of theoretical understanding and practical application for scientists and drug development professionals.

Part 1: The Landscape of NAD+ Biosynthesis

NAD+ is an essential coenzyme for over 500 enzymatic reactions, fundamentally linking cellular energy status to a vast array of biological processes including DNA repair, genomic stability, and inflammation.[1] Mammalian cells utilize three primary pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) and its precursors.[2][3]

The salvage pathway is the most prominent route for maintaining cellular NAD+ pools.[4][5] It recycles NAM, which is generated as a byproduct of NAD+-consuming enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[5][6] The rate-limiting step in this pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN).[4][7] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[6][8]

However, the fate of nicotinamide is not monolithic. It stands at a critical metabolic crossroads, where it can either be channeled towards NAD+ synthesis or be irreversibly diverted through a methylation reaction. This diversion is catalyzed by Nicotinamide N-Methyltransferase (NNMT).

Part 2: The NNMT/1-Methylnicotinamide Axis: A Critical Regulatory Node

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[9][10] This reaction has two profound and interconnected consequences for cellular homeostasis.

-

Regulation of NAD+ Availability : By methylating NAM, NNMT effectively removes it from the substrate pool available to NAMPT.[8] Therefore, high NNMT activity can limit the capacity of the salvage pathway to regenerate NAD+, impacting the cellular NAD+ level.

-

Modulation of Cellular Methylation Potential : The NNMT reaction consumes SAM, the universal methyl donor for cellular methylation reactions. Concurrently, it produces SAH, a potent competitive inhibitor of most methyltransferases.[11] Consequently, sustained high expression of NNMT can act as a "methylation sink," decreasing the SAM/SAH ratio. This reduction in methylation potential can lead to global hypomethylation of histones and other proteins, thereby remodeling the cellular epigenetic landscape and altering gene expression.[11][12]

This dual function places NNMT at a crucial intersection of cellular energy metabolism and epigenetic regulation, making it a master regulator in both health and disease.

Part 3: The Emergent Bioactivity of 1-Methylnicotinamide (MNA)